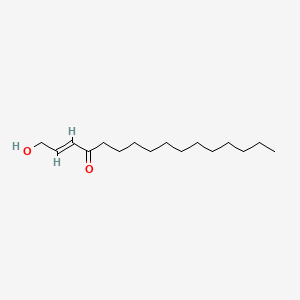
1-Hydroxy-2-hexadecen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-hexadecen-4-one is an organic compound with a unique structure that includes a hydroxyl group and a double bond within a hexadecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-hexadecen-4-one can be achieved through several methods. One common approach involves the aldol condensation of hexadecanal with acetone, followed by selective reduction and hydroxylation . The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions followed by purification processes such as distillation and crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-hexadecen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-hexadecen-4-one or hexadecanoic acid.
Reduction: Formation of 1-hydroxyhexadecane.
Substitution: Formation of various substituted hexadecenones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-hexadecen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond within the molecule allow it to participate in various biochemical reactions. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals . Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
1-Hydroxy-2-hexadecen-4-one can be compared with other similar compounds such as:
Hexadecanoic acid: Lacks the hydroxyl group and double bond, resulting in different chemical properties.
Phytol: An acyclic diterpene alcohol with similar antioxidant properties but a different structure.
2-Hexadecen-1-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142450-07-5 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(E)-1-hydroxyhexadec-2-en-4-one |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16(18)14-12-15-17/h12,14,17H,2-11,13,15H2,1H3/b14-12+ |
InChI Key |
QQMWKORSGDEAMH-WYMLVPIESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)/C=C/CO |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


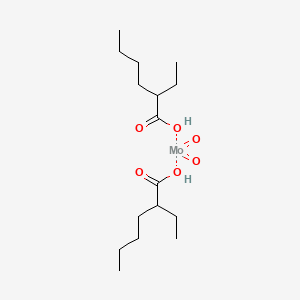
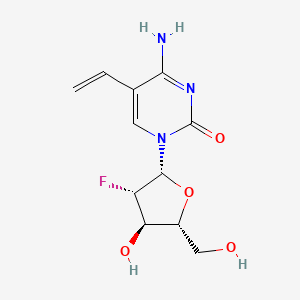
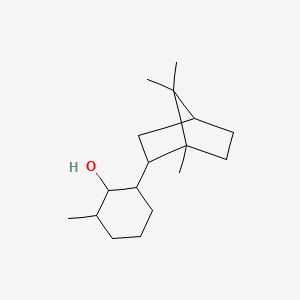
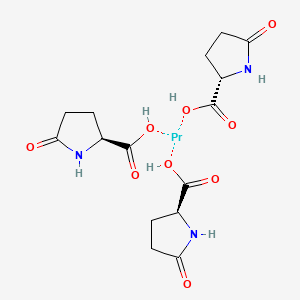
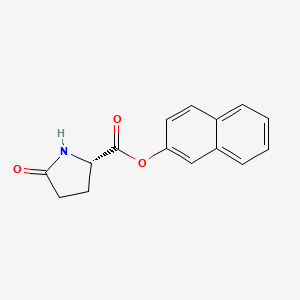
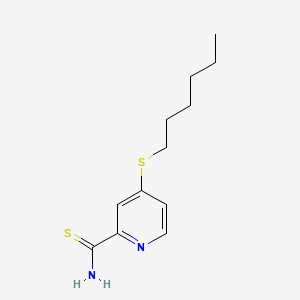

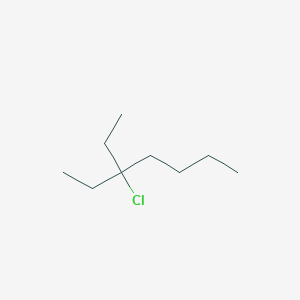
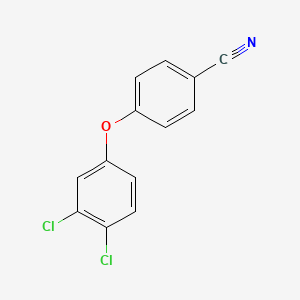
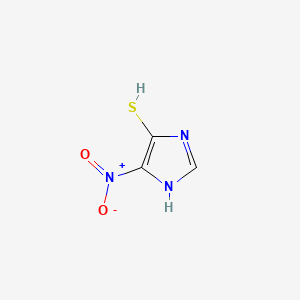
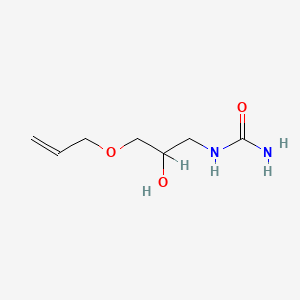
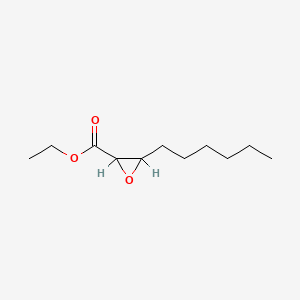
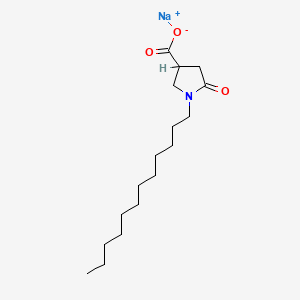
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
